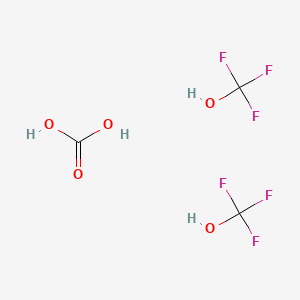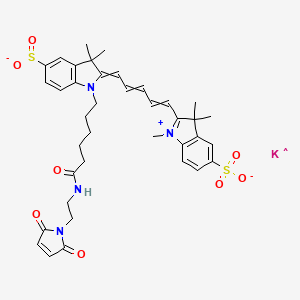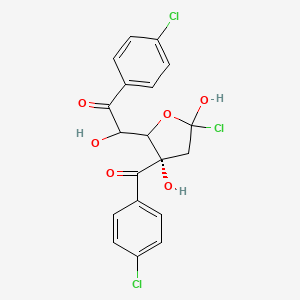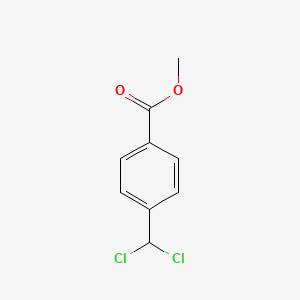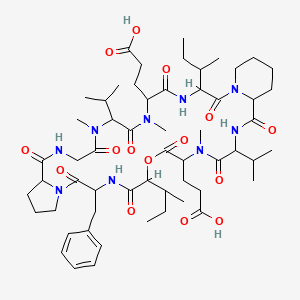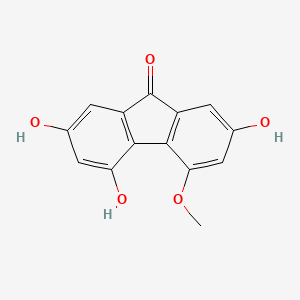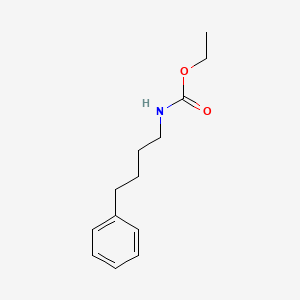
Carbamic acid, (4-phenylbutyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-phenylbutyl)-, ethyl ester is an organic compound with the molecular formula C13H19NO2 It is a derivative of carbamic acid, where the hydrogen atom is replaced by an ethyl ester group and a 4-phenylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-phenylbutyl)-, ethyl ester typically involves the reaction of 4-phenylbutylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-phenylbutyl)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The phenylbutyl group can be oxidized to form various oxidation products, depending on the conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Ethanol and 4-phenylbutylcarbamic acid.
Oxidation: Various oxidation products, including carboxylic acids and ketones.
Substitution: Products depend on the nucleophile used, such as substituted carbamates.
Applications De Recherche Scientifique
Carbamic acid, (4-phenylbutyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-phenylbutyl)-, ethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed to release the active carbamic acid, which can then interact with enzymes and proteins. The phenylbutyl group can also interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (4-phenylbutyl)-, methyl ester
- Carbamic acid, (4-phenylbutyl)-, propyl ester
- Carbamic acid, (4-phenylbutyl)-, butyl ester
Uniqueness
Carbamic acid, (4-phenylbutyl)-, ethyl ester is unique due to its specific ester group, which affects its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in different fields.
Propriétés
Numéro CAS |
100618-31-3 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
ethyl N-(4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)14-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,14,15) |
Clé InChI |
RQHUJXFXBPICPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


